molecular formula C15H17N3O5S B2583963 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1105199-58-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2583963
CAS No.: 1105199-58-3
M. Wt: 351.38
InChI Key: WLEOEBFMMFARNQ-UHFFFAOYSA-N
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Description

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an intriguing compound with potential applications across various scientific fields. This compound combines the structural motifs of pyridazine and dioxine, which could potentially lend it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves a multi-step reaction sequence:

  • Starting Materials: : The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide as the primary substrate.

  • Formation of the Pyridazinone Intermediate: : This step involves creating the 6-oxopyridazin-1(6H)-yl intermediate through a condensation reaction, possibly facilitated by reagents like hydrazine hydrate and ketone derivatives.

  • Alkylation: : The intermediate undergoes alkylation with propyl bromide under basic conditions, forming the desired compound.

Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to maximize yield and purity, potentially using catalytic systems and continuous flow reactors to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reductive conditions can potentially reduce the sulfonamide moiety.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyridazine and dioxine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride.

  • Substitution: : Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation can produce N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate.

  • Reduction typically yields the corresponding sulfinamide or sulfinate.

  • Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

Chemistry: This compound’s unique structure makes it a candidate for studying complex reaction mechanisms and developing novel synthetic methodologies.

Biology: Its potential interactions with biological macromolecules could be explored for biochemical pathway elucidation and enzyme inhibition studies.

Medicine: Given its structural motifs, it may serve as a lead compound for drug design, targeting specific enzymes or receptors implicated in diseases.

Industry: Its sulfonamide group suggests utility in developing new materials with desirable properties, such as enhanced thermal stability or specific reactivity.

Mechanism of Action

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide likely exerts its effects by interacting with molecular targets like enzymes or receptors. The sulfonamide moiety can form hydrogen bonds, while the dioxine ring may engage in π-π stacking or hydrophobic interactions, modulating the activity of the target molecules.

Similar Compounds

  • 6-Oxopyridazin-1(6H)-yl derivatives

  • Benzo[b][1,4]dioxine-based sulfonamides

  • N-Propyl sulfonamides

Uniqueness: The combination of these structural features in a single molecule endows this compound with unique reactivity and potential multifunctional biological activity, setting it apart from its simpler counterparts.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-15-3-1-6-16-18(15)8-2-7-17-24(20,21)12-4-5-13-14(11-12)23-10-9-22-13/h1,3-6,11,17H,2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOEBFMMFARNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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